2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide 2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 51496-72-1
VCID: VC0352228
InChI: InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6H,7H2,1-3H3,(H,15,16)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71g/mol

2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide

CAS No.: 51496-72-1

Main Products

VCID: VC0352228

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71g/mol

2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide - 51496-72-1

CAS No. 51496-72-1
Product Name 2-(4-Chloro-2-methylphenoxy)-N'-(propan-2-ylidene)acetohydrazide
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71g/mol
IUPAC Name 2-(4-chloro-2-methylphenoxy)-N-(propan-2-ylideneamino)acetamide
Standard InChI InChI=1S/C12H15ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6H,7H2,1-3H3,(H,15,16)
Standard InChIKey AIDLPFZHLYDEMN-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NN=C(C)C
PubChem Compound 766381
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator